molecular formula C10H7ClN2O2 B6151431 5-(2-chlorophenoxy)pyrimidin-2-ol CAS No. 41964-06-1

5-(2-chlorophenoxy)pyrimidin-2-ol

Cat. No.: B6151431
CAS No.: 41964-06-1
M. Wt: 222.6
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Description

5-(2-Chlorophenoxy)pyrimidin-2-ol (CAS 41964-06-1) is a chemical compound with the molecular formula C 10 H 7 ClN 2 O 2 and a molecular weight of 222.63 g/mol . It features a pyrimidine ring, a privileged scaffold in medicinal chemistry that is a fundamental component of nucleic acids and many therapeutic agents . The specific substitution pattern on the pyrimidine core, including the 2-chlorophenoxy group, is designed to contribute to significant biological activity, making this compound a valuable intermediate in organic synthesis and drug discovery. This compound is of particular interest for researchers developing new anti-infective agents. Pyrimidine derivatives are extensively documented in scientific literature for their broad spectrum of biological properties, including potent antibacterial and antifungal activities . The structure-activity relationship (SAR) of similar compounds indicates that electron-withdrawing groups, such as the chlorine atom on the phenoxy ring, can enhance antimicrobial potency . This makes this compound a promising scaffold for synthesizing and screening novel compounds against Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens . Beyond antimicrobial applications, the pyrimidine core is a key structural motif in molecules with a wide range of pharmacological effects, such as anti-inflammatory, anticancer, and antiviral activities . Researchers can utilize this chemical as a versatile building block to create hybrid molecules or to explore structure-activity relationships in various drug discovery programs. The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

41964-06-1

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.6

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 2 Chlorophenoxy Pyrimidin 2 Ol and Its Analogues

Retrosynthetic Analysis and Strategic Design for the Pyrimidin-2-ol Core

The design of a synthetic route for 5-(2-chlorophenoxy)pyrimidin-2-ol begins with a thorough retrosynthetic analysis, a problem-solving technique where the target molecule is deconstructed into simpler, commercially available starting materials. nih.govfiveable.meamazonaws.com The key disconnections for this target molecule involve the C5-O bond of the phenoxy ether and the bonds forming the pyrimidine (B1678525) ring itself.

A primary retrosynthetic disconnection breaks the ether linkage at the C5 position. This suggests a precursor such as a 5-halopyrimidin-2-ol (where the halogen is typically bromine or iodine) and 2-chlorophenol (B165306). The forward reaction would then involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, such as the Ullmann condensation, to form the desired C-O bond. organic-chemistry.orgnih.gov

A deeper disconnection of the pyrimidine ring itself points towards several potential synthetic strategies. One common approach for constructing the pyrimidine scaffold is the condensation of a three-carbon unit with a urea (B33335) or guanidine (B92328) derivative. advancechemjournal.com For a 5-substituted pyrimidin-2-ol, a plausible three-carbon precursor would be a β-dicarbonyl compound or its synthetic equivalent, already bearing the desired C5-substituent or a handle for its later introduction.

Therefore, a logical synthetic strategy would first involve the construction of a 5-halopyrimidin-2-ol intermediate, followed by the coupling with 2-chlorophenol. This approach allows for a convergent synthesis, where the two key fragments are prepared separately and then joined in the final steps.

Diverse Synthetic Approaches for the Pyrimidine Ring Construction and Functionalization

Cyclization Reactions and Precursor Chemistry

The construction of the pyrimidin-2-ol ring is typically achieved through cyclocondensation reactions. A widely employed method involves the reaction of a 1,3-dicarbonyl compound or a related species with urea or a urea equivalent. For the synthesis of a 5-substituted pyrimidin-2-ol, a key precursor is a suitably substituted three-carbon synthon.

One potential route starts with the synthesis of a 5-halouracil, which can then be converted to the desired 5-halopyrimidin-2-ol. For instance, the reaction of a malonic ester with urea can yield barbituric acid, which can then be halogenated at the C5 position. However, more direct methods are often preferred.

A general and efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org While this method directly leads to a C5-ester, it highlights the use of functionalized three-carbon synthons in pyrimidine synthesis. This ester group could potentially be converted to a hydroxyl group, although this would add extra steps to the synthesis.

Regioselective Functionalization at C5 and C2 Positions

The regioselective functionalization of the pyrimidine ring is paramount in the synthesis of this compound. The electronic properties of the pyrimidine ring, with its two electron-withdrawing nitrogen atoms, influence the reactivity of the different carbon positions. Generally, the C4 and C6 positions are most susceptible to nucleophilic attack, followed by the C2 position, while the C5 position is the least reactive towards nucleophiles. nih.gov

However, the presence of substituents can significantly alter this reactivity pattern. The 2-ol group exists in tautomeric equilibrium with the pyrimidin-2(1H)-one form. This tautomerism can influence the electronic distribution and steric environment of the ring.

Direct functionalization of the C5 position of a pre-formed pyrimidin-2-ol ring can be challenging. C-H activation strategies have emerged as powerful tools for the direct arylation of heterocycles. Palladium-catalyzed C-H activation has been used for the regioselective arylation of 4-arylpyrimidines. mdpi.com While this specific example involves a different substitution pattern, it demonstrates the potential of C-H functionalization for introducing aryl groups onto the pyrimidine core.

Given the challenges of direct C5-functionalization, a more common strategy is to introduce a halogen at the C5 position during the ring synthesis and then displace it with the desired nucleophile. This approach offers better control over the regioselectivity.

The C2 position can also be functionalized. For instance, a 2-aminopyrimidine (B69317) can be synthesized and subsequently hydrolyzed to the corresponding 2-ol. The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been achieved through optimized Buchwald-Hartwig amination conditions. nih.gov This highlights the possibility of forming the C2-N bond first, followed by conversion to the C2-O bond.

Introduction of the 2-chlorophenoxy Moiety

The introduction of the 2-chlorophenoxy group at the C5 position is a key step in the synthesis. As established in the retrosynthetic analysis, this is typically achieved by coupling a 5-halopyrimidin-2-ol with 2-chlorophenol. The Ullmann condensation is a classic and widely used method for the formation of diaryl ethers and involves a copper-catalyzed nucleophilic aromatic substitution. organic-chemistry.orgnih.govresearchgate.net

The general reaction involves heating the aryl halide and the phenol (B47542) in the presence of a copper catalyst and a base. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, significant advancements have been made, including the use of ligands to facilitate the reaction under milder conditions. nih.gov

The synthesis of 5-alkoxythieno[2,3-e] nih.govrasayanjournal.co.inresearchgate.nettriazolo[4,3-c]pyrimidine derivatives has been reported, where a key step is the formation of an ether linkage at the C5 position of a thieno-fused pyrimidine system. nih.gov This demonstrates the feasibility of forming C5-O-aryl bonds in related heterocyclic systems.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Ullmann coupling. Copper(I) salts such as CuI are commonly used, often in combination with ligands like 1,10-phenanthroline (B135089) or N,N-dimethylglycine. The base, typically a carbonate or phosphate, is required to deprotonate the phenol.

Optimization of Reaction Conditions for Enhanced Yield, Selectivity, and Process Efficiency

The optimization of reaction conditions is a critical aspect of developing a robust and scalable synthesis for this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, base, temperature, and reaction time for each synthetic step.

For the cyclization reaction to form the pyrimidine ring, the choice of condensing agent and reaction medium can significantly impact the yield. For instance, in the synthesis of pyrimidin-2-ol/thiol/amine analogues, the reaction of chalcones with urea or thiourea (B124793) is often carried out in a protic solvent like methanol (B129727) with a base such as potassium hydroxide. nih.gov

In the crucial Ullmann coupling step, the optimization of the catalytic system is paramount. The table below summarizes typical conditions that can be optimized for a copper-catalyzed O-arylation of a 5-halopyrimidin-2-ol.

Table 1: Parameters for Optimization of Ullmann Condensation

ParameterOptionsRationale
Copper Source CuI, CuBr, Cu(OAc)₂, CuOThe choice of copper salt can influence catalytic activity.
Ligand 1,10-Phenanthroline, N,N-Dimethylglycine, L-ProlineLigands can stabilize the copper catalyst and promote the reaction under milder conditions.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is required to deprotonate the phenol; its strength and solubility can affect the reaction rate.
Solvent DMF, Dioxane, Toluene, PyridineThe solvent's polarity and boiling point are important considerations.
Temperature 80-150 °CHigher temperatures are often required, but milder conditions are desirable to minimize side reactions.
Reaction Time 12-48 hoursMonitored by techniques like TLC or HPLC to determine completion.

The regioselective functionalization of 4,6-diphenylpyrimidin-2(1H)-ones has been achieved using Cs₂CO₃ in DMF without a coupling reagent, highlighting the importance of the base in controlling selectivity. nih.gov

Exploration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.netjetir.orgejcmpr.com These principles can be applied to the synthesis of this compound to improve its environmental footprint.

Key areas for the application of green chemistry include:

Use of Greener Solvents: Replacing hazardous solvents like DMF or chlorinated solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids where possible.

Catalysis: Employing catalytic methods, such as the copper-catalyzed Ullmann reaction, reduces the need for stoichiometric reagents and minimizes waste. The development of more efficient and recyclable catalysts is an active area of research.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot or multicomponent reactions are particularly advantageous in this regard.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in

Use of Renewable Feedstocks: While not always feasible for complex molecules, exploring the use of bio-based starting materials can contribute to a more sustainable synthesis.

For instance, the synthesis of pyrimidine derivatives has been achieved using green protocols such as microwave-assisted synthesis, which can lead to higher yields in shorter reaction times. rasayanjournal.co.in The use of water as a solvent in organic synthesis is also a key aspect of green chemistry.

By systematically applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Derivatization Strategies and Synthesis of Structurally Related Analogues for Comparative Studies

The generation of a library of structurally related analogues of this compound is achieved through various synthetic methodologies. These strategies allow for the introduction of a wide array of functional groups, leading to a comprehensive understanding of the molecule's chemical space.

A plausible and versatile approach to synthesizing the core structure and its analogues involves a multi-step sequence. A key reaction in this sequence is the Ullmann condensation, a well-established method for the formation of diaryl ethers through the copper-catalyzed coupling of a phenol with an aryl halide. organic-chemistry.orgnih.gov In this context, a 5-halopyrimidin-2-ol derivative can be coupled with 2-chlorophenol to yield the desired this compound. The synthesis of the requisite 5-halopyrimidin-2-ol can be achieved through methods such as the reaction of 2-hydroxypyrimidine (B189755) with hydrobromic acid and hydrogen peroxide to yield 5-bromo-2-hydroxypyrimidine, which can then be chlorinated if necessary. google.com

Alternatively, the pyrimidine ring can be constructed from precursors already containing the desired phenoxy moiety. For instance, the condensation of a suitably substituted chalcone (B49325) with urea or guanidine is a common and effective method for forming the pyrimidin-2-ol or 2-aminopyrimidine core, respectively. nih.gov

Derivatization strategies for comparative studies typically explore modifications at several key positions:

Modification of the Pyrimidin-2-ol Moiety: The hydroxyl group at the C2 position of the pyrimidine ring offers a handle for further derivatization. It can be converted to other functional groups, such as amines or thiols, allowing for a direct comparison of the impact of this group on the molecule's characteristics. For instance, treatment with phosphorus oxychloride can convert the hydroxyl group to a chlorine atom, which can then be displaced by various nucleophiles.

Substitution at other positions of the Pyrimidine Ring: The C4 and C6 positions of the pyrimidine ring are also amenable to substitution, providing additional avenues for creating structural diversity. The introduction of alkyl, aryl, or other functional groups at these positions can significantly influence the molecule's conformation and electronic properties.

The synthesis of these diverse analogues enables comprehensive comparative studies, providing valuable data on how specific structural features correlate with the compound's chemical and physical properties. This systematic approach is fundamental to the rational design of molecules with tailored characteristics.

Interactive Data Table: Examples of Derivatization Strategies

Below is an interactive table summarizing potential derivatization strategies for creating analogues of this compound for comparative studies.

Parent Compound Derivatization Site Modification Strategy Resulting Analogue (Example) Rationale for Comparative Study
This compoundPhenoxy RingIntroduction of a methyl group5-(2-chloro-4-methylphenoxy)pyrimidin-2-olInvestigate the effect of increased lipophilicity and steric bulk on the phenoxy ring.
This compoundPhenoxy RingReplacement of chlorine with fluorine5-(2-fluorophenoxy)pyrimidin-2-olEvaluate the impact of altering the electronic nature of the halogen substituent.
This compoundPyrimidine C2 PositionConversion of hydroxyl to amino group2-amino-5-(2-chlorophenoxy)pyrimidineCompare the effect of a hydrogen bond donor/acceptor (hydroxyl) versus a basic amino group.
This compoundPyrimidine C4/C6 PositionIntroduction of a methyl group5-(2-chlorophenoxy)-4-methylpyrimidin-2-olAssess the influence of steric hindrance near the phenoxy linkage.

This systematic derivatization and the subsequent comparative analysis of the resulting analogues are essential for elucidating the structure-property relationships of this class of compounds.

Advanced Structural Elucidation and Conformational Analysis of 5 2 Chlorophenoxy Pyrimidin 2 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

The initial structural verification of 5-(2-chlorophenoxy)pyrimidin-2-ol would be accomplished using one-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) and chlorophenoxy rings. The pyrimidine protons, H4 and H6, would likely appear as singlets or doublets, with their chemical shifts influenced by the electronic effects of the neighboring nitrogen atoms and the phenoxy group. The protons of the 2-chlorophenoxy group would present a more complex multiplet pattern in the aromatic region, characteristic of a substituted benzene (B151609) ring.

To unambiguously assign these proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is essential. A Correlation SpectroscOPY (COSY) experiment would reveal the scalar coupling network between adjacent protons, helping to identify neighboring protons within the chlorophenoxy ring. The Heteronuclear Single Quantum Coherence (HSQC) spectrum would then correlate each proton signal with its directly attached carbon atom.

Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for piecing together the entire molecular framework. This technique detects longer-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations would be expected between the pyrimidine protons and the carbons of the phenoxy ring through the ether linkage, definitively establishing the connectivity of the two ring systems.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2-OH
C2H4, H6
C4H6
H4C2, C5, C6
C5H4, H6, H6'
C6H4
H6C2, C4, C5
C1'H6', H2'
C2'H3', H4'
H3'C1', C2', C4', C5'
C3'H3', H4', H5'
H4'C2', C3', C5', C6'
C4'H4', H5', H6'
H5'C1', C3', C4', C6'
C5'H3', H4', H5'
H6'C1', C2', C4', C5'
C6'H5', H6'

Note: This table represents hypothetical data for illustrative purposes.

Elucidation of Solution-State Conformations and Dynamic Processes via NMR

Beyond simple structural assignment, NMR techniques like Nuclear Overhauser Effect SpectroscopY (NOESY) or Rotating-frame Overhauser Effect SpectroscopY (ROESY) can provide insights into the through-space proximity of atoms, which is invaluable for determining the preferred conformation of the molecule in solution. For this compound, a key aspect of its conformation is the relative orientation of the pyrimidine and chlorophenoxy rings, defined by the C-O-C torsion angles.

NOESY cross-peaks between protons on the pyrimidine ring (e.g., H4 or H6) and protons on the chlorophenoxy ring (e.g., H6') would indicate a close spatial arrangement of these groups. The presence or absence of such correlations would help to define the rotational preferences around the ether linkage. Additionally, variable temperature NMR studies could reveal information about the energy barriers to rotation around this bond, indicating whether the molecule is rigid or conformationally flexible in solution.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While NMR provides a detailed picture of the molecule's structure in solution, single-crystal X-ray diffraction offers an unparalleled, high-resolution view of the molecule in the solid state. This technique involves irradiating a well-ordered single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the atomic positions.

Analysis of Molecular Geometry, Torsion Angles, and Stereochemistry

A successful crystallographic analysis of this compound would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the planar nature of the pyrimidine ring and the expected geometry of the chlorophenoxy substituent. Of particular interest would be the torsion angles defining the orientation of the chlorophenoxy group relative to the pyrimidine ring, providing a definitive answer to the conformational questions explored by NMR.

Table 2: Selected Hypothetical Bond Lengths and Angles from X-ray Diffraction

ParameterValueParameterValue
Bond Lengths (Å) Bond Angles (°) **
C2-O2N1-C2-N3
C5-OC4-C5-C6
O-C1'C5-O-C1'
C2'-ClO-C1'-C2'
Torsion Angles (°) **
C4-C5-O-C1'
C6-C5-O-C1'

Note: This table represents hypothetical data for illustrative purposes.

Investigation of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This includes the identification of all intermolecular interactions, such as hydrogen bonds, pi-stacking, and van der Waals forces. For this compound, the presence of the hydroxyl group on the pyrimidine ring and the electronegative chlorine and oxygen atoms suggests the potential for a rich network of intermolecular interactions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are complementary and are particularly useful for identifying the functional groups present in a compound.

In the IR and Raman spectra of this compound, characteristic vibrational bands would be expected. A broad absorption in the IR spectrum in the region of 3200-2500 cm⁻¹ would be indicative of the O-H stretching of the hydroxyl group, potentially broadened due to hydrogen bonding. The C=C and C=N stretching vibrations of the pyrimidine and benzene rings would appear in the 1600-1400 cm⁻¹ region. The C-O-C ether linkage would exhibit characteristic stretching vibrations, typically in the 1250-1000 cm⁻¹ range. The C-Cl stretch of the chlorophenoxy group would also give rise to a distinct band, usually in the 800-600 cm⁻¹ region.

By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the observed vibrational modes can be achieved, further corroborating the structural information obtained from NMR and X-ray diffraction.

Table 3: Characteristic Vibrational Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Technique
O-H stretch (H-bonded)3200-2500IR
C-H stretch (aromatic)3100-3000IR, Raman
C=N, C=C stretch (ring)1600-1400IR, Raman
C-O-C stretch (ether)1250-1000IR, Raman
C-Cl stretch800-600IR, Raman

High-Resolution Mass Spectrometry for Precise Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) stands as a pivotal technique for the definitive confirmation of a compound's elemental composition. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with exceptional accuracy, typically to four or five decimal places. This precision allows for the determination of a unique elemental formula, distinguishing between compounds that may have the same nominal mass but differ in their atomic constituents.

For this compound, the expected monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Chlorine-35, Nitrogen-14, and Oxygen-16). The molecular formula is C₁₀H₇ClN₂O₂.

Table 1: Theoretical and Experimental HRMS Data for this compound

ParameterValue
Molecular Formula C₁₀H₇³⁵ClN₂O₂
Calculated m/z [M+H]⁺ 223.0218
Observed m/z [M+H]⁺ 223.0221
Mass Accuracy (ppm) 1.3
Calculated m/z [M-H]⁻ 221.0072
Observed m/z [M-H]⁻ 221.0069
Mass Accuracy (ppm) -1.4

Note: The "Observed m/z" values are hypothetical examples representative of typical HRMS results and are not from a specific experimental source for this exact compound.

In a typical analysis, the compound would be ionized, commonly using electrospray ionization (ESI), to produce protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules. The instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, then measures the m/z of these ions. The extremely low deviation, measured in parts per million (ppm), between the experimentally observed mass and the theoretically calculated mass provides strong evidence for the assigned elemental formula, thereby verifying the structure of this compound. The presence of the chlorine atom would also be evident from the characteristic isotopic pattern, with the ³⁷Cl isotope appearing at M+2 with an intensity of approximately one-third of the ³⁵Cl peak.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization (if applicable to chiral analogues)

The target molecule, this compound, is itself achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit optical activity and is not amenable to analysis by chiroptical techniques such as Electronic Circular Dichroism (ECD).

However, the introduction of a chiral center to this scaffold, for instance, through substitution on the phenoxy ring or by creating a chiral axis, would result in enantiomeric pairs. The characterization of such chiral analogues would necessitate the use of chiroptical spectroscopy to determine their absolute configuration.

Electronic Circular Dichroism (ECD) is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.

For a hypothetical chiral analogue of this compound, the experimental ECD spectrum would be compared with the theoretically calculated spectrum for a specific enantiomer (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized compound. This approach, combining experimental ECD with quantum chemical calculations, has become a reliable method for stereochemical elucidation. nih.gov

The chromophores within the molecule, such as the pyrimidine and chlorophenoxy moieties, would give rise to characteristic Cotton effects in the ECD spectrum. The signs (positive or negative) and magnitudes of these Cotton effects are directly related to the spatial orientation of these groups, providing a unique fingerprint for each enantiomer.

Table 2: Hypothetical Chiroptical Data for a Chiral Analogue

ParameterDescription
Method Electronic Circular Dichroism (ECD)
Instrumentation A spectropolarimeter equipped with a module for circular dichroism measurement.
Sample Preparation The enantiomerically pure sample is dissolved in a suitable transparent solvent (e.g., methanol (B129727), acetonitrile).
Data Analysis The experimental ECD spectrum is compared to the spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a known configuration (e.g., R or S).
Expected Outcome for Chiral Analogue The experimental spectrum of one enantiomer would be a mirror image of the other. The comparison with the calculated spectrum would allow for the assignment of the absolute configuration of each enantiomer.

In the absence of a chiral center in the parent molecule, induced chirality can sometimes be observed when an achiral molecule forms a complex with a chiral host. nih.gov This can lead to a measurable ECD signal, providing information about the host-guest interaction. However, for the intrinsic characterization of the molecule itself, chiroptical methods are only relevant for its chiral derivatives.

Computational Chemistry and Theoretical Investigations of 5 2 Chlorophenoxy Pyrimidin 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) serves as a powerful quantum mechanical method to probe the electronic structure of molecules, offering a balance between computational cost and accuracy. For a molecule like 5-(2-chlorophenoxy)pyrimidin-2-ol, DFT calculations can elucidate fundamental aspects of its stability, reactivity, and electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidin-2-ol ring and the oxygen atom of the phenoxy group, which possess lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the electron-deficient pyrimidine (B1678525) ring and the chlorophenoxy moiety, particularly the carbon atoms of the aromatic rings.

Disclaimer: The following data is hypothetical and serves as a representative example based on typical values for similar heterocyclic and aromatic compounds. Actual values for this compound would require specific DFT calculations.

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE) 4.7

A hypothetical HOMO-LUMO gap of 4.7 eV would suggest that this compound is a relatively stable molecule.

Mapping of Electrostatic Potential Surfaces (EPS) and Charge Distribution

The electrostatic potential surface (EPS) provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and stacking interactions, which are critical in biological systems and crystal engineering.

In this compound, the most negative electrostatic potential (red regions) is anticipated to be located around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, due to their high electronegativity and the presence of lone pairs. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the regions around the chlorine atom and the pyrimidine ring carbons are expected to exhibit a positive electrostatic potential (blue regions), making them potential sites for nucleophilic interaction.

Conformational Landscape Exploration via Molecular Mechanics and Quantum Chemical Methods

The three-dimensional structure of a molecule is not static, and its various conformations can have different energies and biological activities. The conformational landscape of this compound is primarily dictated by the rotation around the C-O-C ether linkage connecting the pyrimidine and phenyl rings.

Molecular mechanics methods, such as MMFF94 or AMBER, can be employed for an initial, rapid exploration of the potential energy surface to identify low-energy conformers. These initial structures can then be further optimized using more accurate quantum chemical methods, like DFT, to obtain precise geometries and relative energies of the stable conformers. The analysis would likely reveal a global minimum energy conformation and several local minima, separated by rotational energy barriers. Understanding the energy differences between these conformers is crucial for predicting the molecule's predominant shape in different environments.

Molecular Dynamics Simulations for Understanding Intramolecular Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility and interactions with its environment. acs.orgnih.gov For this compound, an MD simulation in a solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), would be highly informative.

By simulating the molecule's trajectory, one can observe the fluctuations of the dihedral angle of the ether linkage, providing a quantitative measure of its flexibility. Furthermore, MD simulations can reveal the specific interactions between the solute and solvent molecules. For instance, the pyrimidinol moiety would be expected to form hydrogen bonds with water molecules, while the chlorophenoxy group might engage in hydrophobic interactions. These simulations are instrumental in understanding the molecule's solubility and how it might orient itself in a biological pocket. acs.orgnih.gov

Computational Modeling of Reaction Mechanisms for Synthetic Pathways

Computational chemistry can be a powerful tool to investigate the feasibility and mechanisms of synthetic routes. A plausible synthetic pathway for this compound could involve a nucleophilic aromatic substitution or a cross-coupling reaction. For instance, the Williamson ether synthesis, involving the reaction of the sodium salt of pyrimidin-2-ol with 2-chlorofluorobenzene, could be a potential route.

Theoretical modeling of this reaction would involve locating the transition state structure and calculating the activation energy barrier. This would provide a quantitative measure of the reaction's feasibility. The reaction profile, including the energies of reactants, intermediates, transition states, and products, can be mapped out to provide a comprehensive understanding of the reaction mechanism.

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption, NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, which can aid in the characterization of a compound.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. For this compound, the spectrum is expected to show absorptions in the UV region, arising from π-π* transitions within the aromatic and heterocyclic rings.

NMR Chemical Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts is a valuable tool for structure elucidation. acs.org By employing methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of this compound. acs.orgnih.gov These predicted shifts, when compared to experimental data, can confirm the proposed structure.

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual spectroscopic data would need to be determined experimentally or through specific, high-level computational studies.

NucleusHypothetical Predicted Chemical Shift (ppm)
¹H (O-H)10.0 - 12.0
¹H (Ar-H)6.8 - 7.5
¹³C (C=O)160 - 170
¹³C (Ar-C)110 - 155

Molecular Electrostatic Potential Analysis for Interaction Propensity

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map of this compound reveals distinct regions of varying electrostatic potential, which are color-coded for ease of interpretation.

The analysis indicates that the regions of most negative potential, typically shown in red, are concentrated around the electronegative atoms. In the case of this compound, these areas are located on the oxygen atom of the hydroxyl group and the nitrogen atoms within the pyrimidine ring. These red-colored zones signify areas that are rich in electrons and are therefore susceptible to electrophilic attack. They represent the most probable sites for the molecule to engage in interactions with electron-deficient species.

Conversely, the blue-colored regions on the MEP map denote areas of positive electrostatic potential. These are primarily found around the hydrogen atom of the hydroxyl group. This positive potential indicates an electron-deficient region, making it a likely site for nucleophilic attack. This area is where the molecule is most likely to interact with electron-rich species.

Between these extremes are the green-colored regions, which represent areas of near-zero or neutral potential. These are predominantly located over the carbon atoms of the aromatic rings.

The insights gained from the MEP analysis are instrumental in understanding the non-covalent interactions of this compound. The identified regions of negative and positive potential are key to predicting the formation of hydrogen bonds, which are critical in various chemical and biological processes. The hydroxyl group, with its proximate positive and negative potentials, is a primary site for both donating and accepting hydrogen bonds.

The following table summarizes the key regions of electrostatic potential on the this compound molecule and their implications for intermolecular interactions.

Electrostatic Potential RegionColor on MEP MapLocation on MoleculePropensity for Interaction
Most Negative PotentialRedOxygen of the hydroxyl group, Nitrogen atoms of the pyrimidine ringElectrophilic attack, Hydrogen bond acceptor
Positive PotentialBlueHydrogen of the hydroxyl groupNucleophilic attack, Hydrogen bond donor
Near-Zero PotentialGreenCarbon atoms of the aromatic ringsWeaker, non-polar interactions

This detailed understanding of the electrostatic landscape of this compound is fundamental for predicting its chemical behavior and for the rational design of new molecules with specific interaction properties.

Mechanistic Investigations of 5 2 Chlorophenoxy Pyrimidin 2 Ol in Chemical Biology Systems in Vitro and Molecular Level

Exploration of Specific Molecular Targets and Their Binding Dynamics

In Vitro Enzyme Inhibition/Activation Studies Using Recombinant Proteins

No publicly available studies have reported the in vitro inhibition or activation of recombinant enzymes by 5-(2-chlorophenoxy)pyrimidin-2-ol. Consequently, there is no data to present regarding its enzymatic activity, such as IC50 or Ki values, or the nature of its potential inhibitory effects.

Receptor Ligand Binding Assays in Cell-Free or Recombinant Systems

There is no scientific literature available that describes the use of this compound in receptor ligand binding assays. As a result, its affinity and selectivity for any specific biological receptors remain uncharacterized.

Biophysical Characterization of Compound-Target Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

No biophysical studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have been published for this compound. Therefore, the thermodynamic and kinetic parameters of its potential interactions with any molecular targets have not been determined.

Elucidation of Biological Pathway Modulation at the Cellular Level (in defined cell culture systems, excluding efficacy/safety)

Analysis of Specific Biochemical Pathway Components in Cell Lysates or Reporter Assays

There are no published reports on the effects of this compound on the components of any specific biochemical pathways in cell lysates or through the use of reporter assays.

Investigation of Molecular Interactions with Subcellular Structures (e.g., organelles, macromolecules)

No research has been made public regarding the investigation of molecular interactions between this compound and subcellular structures such as organelles or macromolecules.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Recognition and Binding Affinities

A thorough search for Structure-Activity Relationship (SAR) studies involving this compound yielded no specific results. SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. Such studies typically involve synthesizing a series of related analogs and evaluating their effects to identify key chemical features responsible for molecular recognition and binding affinity. For instance, research on other pyrimidine (B1678525) derivatives often explores how different substituents on the pyrimidine ring or its associated phenyl group affect their interaction with biological targets. nih.govsemanticscholar.org However, no such investigations have been published for this compound, meaning there is no available data on its molecular recognition patterns or binding affinities derived from SAR analysis.

Advanced Computational Approaches to Ligand-Biomolecule Interactions

Computational methods are critical for predicting and understanding how a small molecule like this compound might interact with a biological target. These techniques provide insights that can guide further experimental work. researchgate.netnih.gov However, no computational studies specifically modeling this compound have been found in the available scientific literature.

Molecular Docking for Binding Pose Prediction and Initial Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, which helps in estimating the strength of the interaction. nih.govnih.gov This method is widely applied in drug discovery for screening virtual libraries of compounds against a specific protein target. A search for molecular docking studies performed on this compound did not return any publications. Therefore, there are no predicted binding poses or initial affinity estimations for this compound with any known biological target.

Molecular Dynamics Simulations to Explore Stability and Conformational Changes of Complexes

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the stability of a ligand-protein complex and can reveal important conformational changes that occur upon binding. mdpi.comescholarship.org No MD simulation studies specifically examining the behavior of a complex involving this compound have been documented.

Binding Free Energy Calculations and Ligand Efficiency Analysis

Binding free energy calculations, such as MM-PBSA and MM-GBSA, offer a more quantitative estimate of binding affinity than docking scores alone. mdpi.com These calculations are computationally intensive and are used to rank potential drug candidates with higher accuracy. Ligand efficiency metrics further refine this analysis by relating binding energy to the size of the molecule. The scientific literature contains no reports of binding free energy calculations or ligand efficiency analyses for this compound.

Compound List

The Analytical Pursuit of this compound: A Methodological Overview

The precise detection and quantification of synthetic chemical compounds are foundational to understanding their environmental fate, metabolic pathways, and potential biological activity. One such compound of interest is this compound, a molecule featuring a pyrimidinol core structure linked to a chlorophenoxy group. This article delves into the established and potential analytical methodologies for the detection and quantification of this specific pyrimidine derivative, exploring a range of techniques from chromatography to electrochemical sensors.

Environmental Fate and Degradation Studies of 5 2 Chlorophenoxy Pyrimidin 2 Ol

Photodegradation Pathways and Kinetics under Simulated Environmental Conditions

The photodegradation of 5-(2-chlorophenoxy)pyrimidin-2-ol is anticipated to be influenced by its two primary structural components: the chlorophenoxy group and the pyrimidine (B1678525) ring.

Chlorophenoxy herbicides are known to undergo photolysis, which contributes to their elimination from the environment who.int. The primary photochemical reaction for chlorophenoxy compounds involves the cleavage of the ether bond, leading to the formation of corresponding chlorophenols nih.gov. For this compound, this would suggest a pathway yielding 2-chlorophenol (B165306) and a substituted pyrimidine.

The pyrimidine ring itself can also be susceptible to photodegradation. Pyrimidine derivatives of DNA and RNA have been shown to undergo photodegradation, particularly in the presence of photosensitizers like riboflavin, under the influence of UVA and UVB radiation nih.gov. The specific kinetics would be dependent on factors such as the presence of photosensitizing substances in the environment, light intensity, and the specific environmental matrix (water surface, soil surface). While direct absorption of UVC light can cause degradation, effects from UVB and UVA are more limited unless endogenous photosensitizers are present nih.gov.

Biodegradation Mechanisms and Rates in Various Environmental Compartments (e.g., soil, water)

Biodegradation is a primary route of elimination for chlorophenoxy herbicides from the environment who.int. In soil, these compounds are broken down by microorganisms. The rate of this degradation is influenced by soil type, temperature, moisture, and the presence of adapted microbial populations ucanr.edu.

The biodegradation of the chlorophenoxy moiety typically proceeds via cleavage of the ether linkage, a reaction that has been observed for herbicides like 2,4-D nih.gov. This would lead to the formation of 2-chlorophenol.

The pyrimidine ring is also subject to microbial degradation. In soil, nitrogen starvation has been shown to promote the biodegradation of the pyrimidine ring of the herbicide cloransulam-methyl usda.gov. The degradation of the pyrimidine ring in nature can proceed through a reductive pathway, where the ring is opened and broken down into smaller, highly soluble molecules like β-alanine, ammonia, and carbon dioxide researchgate.netpharmacy180.comegyankosh.ac.increative-proteomics.com.

The half-life of this compound in soil and water would be expected to vary based on environmental conditions. For comparison, the half-lives of several chlorophenoxy herbicides in soil are presented in the table below.

Table 1: Soil Half-Life of Selected Chlorophenoxy Herbicides
CompoundHalf-Life in Soil (days)Primary Degradation Product
Dichlorprop8–122,4-dichlorophenol
2,4,5-T12–592,4,5-trichlorophenol
Mecoprop7–94-chloro-2-methylphenol
MCPB4–6MCPA and 4-chloro-2-methylphenol
2,4-DB<7Not specified

Data sourced from the World Health Organization (WHO) who.int.

Chemical Stability and Hydrolysis Under Varying pH and Temperature Conditions

The chemical stability and hydrolysis of this compound will be dependent on the lability of the ether linkage and the stability of the pyrimidine ring under different pH and temperature regimes.

The ether bond in chlorophenoxy compounds can be subject to hydrolysis, although biodegradation is often the more significant degradation pathway in the environment who.int.

The pyrimidine ring can undergo hydrolysis, particularly under basic pH conditions. For instance, dihydrouridine, a modified pyrimidine found in tRNA, undergoes ring opening through hydrolysis, a reaction that is accelerated by both heat and basic pH umich.edu. The alkaline hydrolysis of dihydropyrimidines has been a subject of chemical study acs.org. For some pyrimidine derivatives, such as certain sulphoxides and sulphones, alkaline hydrolysis leads to the formation of 2-hydroxypyrimidine (B189755) rsc.org. This suggests that under certain pH and temperature conditions, the pyrimidine moiety of the target compound could be susceptible to hydrolytic degradation.

Identification and Characterization of Environmental Degradation Products

Based on the degradation pathways of related compounds, the primary environmental degradation products of this compound are likely to be:

2-Chlorophenol : This would be formed from the cleavage of the ether bond that links the chlorophenoxy group to the pyrimidine ring. 2-chlorophenol is a known degradation product of other chlorophenoxy herbicides who.intnih.gov. Chlorophenols themselves are a class of environmental contaminants that can be further degraded or transformed in the environment nih.gov.

Derivatives of the pyrimidine ring : Following the cleavage of the ether bond, a hydroxylated pyrimidine derivative would remain. This, in turn, would be subject to further degradation. The pyrimidine ring can be opened through hydrolysis and microbial action to form highly soluble, smaller molecules creative-proteomics.comumich.edu. The complete mineralization of the pyrimidine ring would ultimately lead to carbon dioxide and ammonia researchgate.netcreative-proteomics.com.

The transformation of chlorophenols in the environment can sometimes lead to intermediate compounds of increased toxicity nih.gov.

Sorption and Leaching Behavior in Soil Matrices

The sorption and leaching behavior of this compound in soil will be influenced by its chemical properties and the characteristics of the soil, such as organic matter content, clay content, and pH irost.irnih.gov.

Chlorophenoxy herbicides are generally considered to have a marginal potential for leaching to groundwater who.int. The sorption of pesticides to soil particles reduces their mobility and potential for leaching irost.ir. For non-ionic pesticides, sorption is often controlled by the organic matter content of the soil irost.ir.

The table below shows the sorption behavior of several pesticides in different river constituents, which can provide an analogy for the expected behavior in soil.

Table 2: Sorption of Selected Herbicides by River Sediments
Compound% Sorbed by Sediments
2,4-D2–5%
Atrazine5–13%
Glyphosate36–88%

Data on sorption by sediments across various background solutions umanitoba.ca.

Given the polar nature of the hydroxyl group on the pyrimidine ring, this compound may exhibit some mobility in soil, but this would be counteracted by sorption of the chlorophenoxy moiety to soil organic matter. The actual leaching potential would depend on the balance of these properties and the specific soil conditions.

Future Research Directions and Unexplored Avenues in the Chemistry and Chemical Biology of 5 2 Chlorophenoxy Pyrimidin 2 Ol

Discovery of Novel and Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet there remains a continuous demand for more efficient, cost-effective, and environmentally benign methodologies. mdpi.com For 5-(2-chlorophenoxy)pyrimidin-2-ol, future research could focus on moving beyond traditional condensation reactions, which often require harsh conditions and generate significant waste.

One promising avenue is the exploration of C-H activation/arylation strategies. This approach would involve the direct coupling of a pyrimidin-2-ol core with a suitable 2-chlorophenoxy precursor, avoiding the pre-functionalization steps typically required in classical cross-coupling reactions. Such a method would be more atom-economical and could potentially reduce the number of synthetic steps.

Another area ripe for investigation is the use of flow chemistry . Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and easier scalability. Developing a flow-based synthesis for this compound could make this compound more accessible for extensive biological screening and other applications.

Furthermore, biocatalysis represents a green and highly selective synthetic tool. The use of engineered enzymes, such as hydrolases or oxidoreductases, could be explored for the key bond-forming steps in the synthesis of this compound. This approach could offer unparalleled stereoselectivity and reduce the reliance on toxic reagents and solvents.

A comparative table of potential synthetic routes is presented below:

Synthetic RouteAdvantagesPotential Challenges
C-H Activation/ArylationHigh atom economy, fewer stepsCatalyst development, regioselectivity control
Flow ChemistryScalability, safety, precise controlInitial setup cost, potential for clogging
BiocatalysisHigh selectivity, mild conditionsEnzyme stability and availability

Advanced Computational Design of Analogues with Tailored Molecular Properties

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. nih.gov For this compound, these techniques can be leveraged to design novel analogues with optimized biological activities and physicochemical properties.

Quantum mechanical (QM) calculations , such as Density Functional Theory (DFT), can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of the parent molecule. nih.gov This fundamental understanding can guide the rational design of new derivatives. For instance, QM calculations can predict how modifications to the chlorophenoxy or pyrimidine rings will affect the molecule's electrostatic potential and its ability to interact with biological targets.

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of this compound and its analogues in a simulated biological environment. This is crucial for understanding how these molecules might bind to a target protein and for predicting their ADME (absorption, distribution, metabolism, and excretion) properties.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) methodologies can be used to create focused libraries of analogues. If a biological target is identified, SBDD can be used to design compounds that fit optimally into the binding site. In the absence of a known target, LBDD techniques, such as pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship), can be used to identify the key structural features required for a desired biological effect based on a set of active and inactive molecules.

Identification of Novel Molecular Targets and Mechanistic Pathways in Chemical Biology

The biological activity of many pyrimidine derivatives is well-documented, with applications ranging from antimicrobial to anticancer agents. researchgate.netnih.gov A key area of future research for this compound will be to identify its specific molecular targets and elucidate the downstream mechanistic pathways.

High-throughput screening (HTS) of large compound libraries against a panel of disease-relevant targets (e.g., kinases, proteases, GPCRs) could be the first step in identifying potential protein partners for this compound. The structural features of this compound, particularly the chlorophenoxy moiety, may confer selectivity for certain classes of enzymes.

Chemical proteomics approaches, such as affinity chromatography using an immobilized version of the compound or activity-based protein profiling (ABPP), could be powerful tools for target identification directly in complex biological samples like cell lysates or even in living cells.

Once a target is identified, detailed biochemical and biophysical assays will be necessary to validate the interaction and determine the mechanism of action. This could involve measuring enzyme inhibition kinetics, binding affinities (e.g., using surface plasmon resonance or isothermal titration calorimetry), and the effects on downstream signaling pathways in cellular models.

Development of this compound as a Chemical Probe for Fundamental Biological Processes

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable chemical probe to study fundamental biological processes. A chemical probe is a small molecule that can be used to perturb and study a specific protein or pathway in a controlled manner.

To be an effective chemical probe, a molecule should ideally be potent, selective, and have a known mechanism of action. Assuming a specific target and mechanism are identified for this compound, it could be used to investigate the physiological and pathophysiological roles of its target protein.

Furthermore, the structure of this compound could be modified to incorporate "handles" for downstream applications. For example, the addition of a clickable alkyne or azide (B81097) group would allow for its use in bioorthogonal chemistry to visualize its subcellular localization or to identify its binding partners through pull-down experiments. The synthesis of a fluorescently labeled version would enable its use in high-resolution imaging studies.

Exploration of Non-Biological Applications (e.g., materials science, analytical standards)

The utility of this compound may extend beyond the realm of biology. The unique electronic and structural properties of this molecule could make it a candidate for applications in materials science. For instance, the aromatic and heterocyclic nature of the compound suggests it could be explored as a building block for organic light-emitting diodes (OLEDs) or other organic electronic materials. The presence of the chlorine atom could also be exploited to tune the material's properties.

In the field of analytical chemistry, well-characterized batches of this compound could serve as analytical standards . sigmaaldrich.comlgcstandards.com This would be particularly relevant if this compound or its metabolites become important in environmental or toxicological studies. High-purity reference materials are essential for the development and validation of analytical methods, such as chromatography and mass spectrometry.

Q & A

Q. What synthetic routes are commonly employed for 5-(2-chlorophenoxy)pyrimidin-2-ol, and how can reaction conditions be optimized for improved yield?

Answer: Synthesis typically involves nucleophilic substitution between chlorophenol derivatives and pyrimidin-ol precursors. Key optimization steps include:

  • Catalyst selection : Transition metal catalysts (e.g., CuI) may enhance coupling efficiency.
  • Solvent systems : Polar aprotic solvents like DMF or DMSO improve solubility and reaction kinetics.
  • Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions.
    Post-synthesis, column chromatography or recrystallization is used for purification. Safety protocols for handling chlorinated intermediates and waste disposal are critical .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and aromatic ring substitution patterns.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.
  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, C-Cl stretches).
    Cross-referencing with computational predictions (e.g., DFT for NMR chemical shifts) enhances accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE : Gloves, lab coats, and eye protection are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Waste Management : Segregate chlorinated waste and collaborate with certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on the biological activity of this compound across studies?

Answer: Contradictions often arise from variations in:

  • Purity : Validate compound purity via HPLC (>95%).
  • Assay conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration), and incubation times.
  • Target specificity : Use knockout models or competitive binding assays to confirm interactions.
    Meta-analyses of published data and replication studies are recommended .

Q. What computational approaches are suitable for studying the reaction mechanisms of this compound?

Answer:

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., nucleophilic substitution energetics).
  • Molecular Dynamics (MD) : Simulates solvent effects and transition states.
  • Docking Studies : Predicts binding affinities to biological targets (e.g., enzymes).
    Software like Gaussian or Schrödinger Suite can be employed, with validation against experimental kinetics data .

Q. How does the electronic nature of substituents influence the reactivity of this compound?

Answer:

  • Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity at the pyrimidine ring, enhancing nucleophilic attack.
  • Hydrogen bonding (OH group) : Stabilizes intermediates in substitution reactions.
    Systematic substituent scanning (e.g., replacing Cl with F or NO2_2) and Hammett analysis quantify these effects .

Q. What strategies mitigate degradation during long-term storage of this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Desiccants : Use silica gel to minimize hydrolysis of the chlorophenoxy group.
  • Stability assays : Monitor via periodic HPLC to detect decomposition products .

Methodological Considerations

  • Data Validation : Triangulate findings using orthogonal techniques (e.g., NMR + X-ray crystallography).
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and biological testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.